molecular formula C24H16N4O2S2 B11050731 4-(3-Hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-YL)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(2H)-one

4-(3-Hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-YL)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(2H)-one

Cat. No.: B11050731
M. Wt: 456.5 g/mol
InChI Key: JJUCLHXFYRTLEU-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-YL)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(2H)-one is a complex organic compound featuring multiple aromatic rings and heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-YL)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(2H)-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolo[3,4-C]pyrazole Core: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate diketone.

    Introduction of the Thiazole Ring: This step often involves the reaction of the intermediate with a thioamide or a related sulfur-containing compound under acidic or basic conditions.

    Attachment of the Hydroxyphenyl and Phenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions, often using reagents like phenylboronic acid and hydroxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole or pyrazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its multiple reactive sites make it a versatile intermediate.

Biology

The compound’s structural features suggest potential biological activity, such as enzyme inhibition or receptor binding. It could be explored as a lead compound in drug discovery programs.

Medicine

Due to its potential biological activity, this compound might be investigated for therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, altering their activity. For example, the hydroxyphenyl group could participate in hydrogen bonding with active site residues, while the thiazole and pyrazole rings might engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-YL)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(2H)-one: Similar structure but with a furan ring instead of a thiophene ring.

    4-(3-Hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-YL)-3-(2-pyridyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(2H)-one: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 4-(3-Hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-YL)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(2H)-one imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds with different heterocycles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H16N4O2S2

Molecular Weight

456.5 g/mol

IUPAC Name

4-(3-hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-yl)-3-thiophen-2-yl-4H-pyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H16N4O2S2/c29-17-9-4-6-15(14-17)21-19-20(23(30)27(21)24-25-11-13-32-24)26-28(16-7-2-1-3-8-16)22(19)18-10-5-12-31-18/h1-14,21,29H

InChI Key

JJUCLHXFYRTLEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(N(C(=O)C3=N2)C4=NC=CS4)C5=CC(=CC=C5)O)C6=CC=CS6

Origin of Product

United States

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